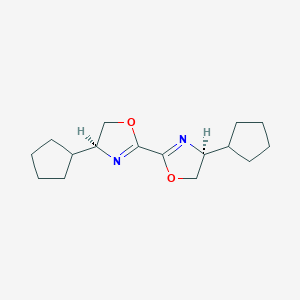
(4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of two cyclopentyl groups attached to a tetrahydro-2,2’-bioxazole core, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of cyclopentanone with a suitable amine under acidic conditions to form the intermediate imine. This intermediate is then subjected to cyclization using a catalyst such as a Lewis acid to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Chiral 1,4-dihydropyridinyl Schiff-base ligands
Uniqueness
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific bicyclic structure and chiral properties
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
(4S)-4-cyclopentyl-2-[(4S)-4-cyclopentyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H24N2O2/c1-2-6-11(5-1)13-9-19-15(17-13)16-18-14(10-20-16)12-7-3-4-8-12/h11-14H,1-10H2/t13-,14-/m1/s1 |
Clé InChI |
OMMKJOYYTSYOAJ-ZIAGYGMSSA-N |
SMILES isomérique |
C1CCC(C1)[C@H]2COC(=N2)C3=N[C@H](CO3)C4CCCC4 |
SMILES canonique |
C1CCC(C1)C2COC(=N2)C3=NC(CO3)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)


![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
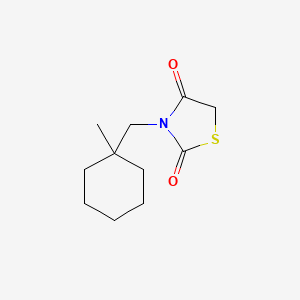
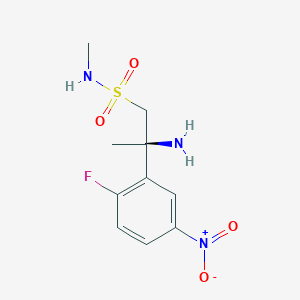
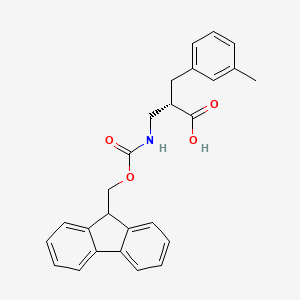

![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)


![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
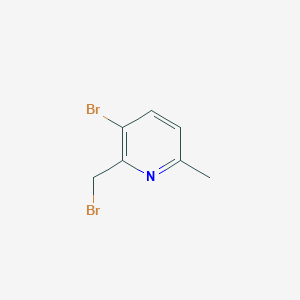
![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
